Diethyl(acetylamino)(octyl)propanedioate
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Overview
Description
Diethyl(acetylamino)(octyl)propanedioate, also known as diethyl acetamidomalonate, is an organic compound with the molecular formula C9H15NO5. It is a derivative of malonic acid and is commonly used in organic synthesis due to its versatile reactivity. This compound is characterized by the presence of an acetylamino group and two ethyl ester groups attached to a malonic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl(acetylamino)(octyl)propanedioate can be synthesized through the alkylation of diethyl malonate with an alkyl halide in the presence of a base such as sodium ethoxide. The reaction typically involves the following steps:
- Formation of the enolate ion from diethyl malonate by treatment with sodium ethoxide in ethanol.
- Alkylation of the enolate ion with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl(acetylamino)(octyl)propanedioate undergoes various types of chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides in the presence of a base.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium ethoxide in ethanol: Used for the formation of the enolate ion.
Alkyl halides: Used for alkylation reactions.
Aqueous hydrochloric acid: Used for hydrolysis and decarboxylation reactions.
Major Products Formed
Substituted malonic esters: Formed through alkylation reactions.
Carboxylic acids: Formed through hydrolysis and decarboxylation reactions.
Scientific Research Applications
Diethyl(acetylamino)(octyl)propanedioate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Biological Studies: Used in the study of enzyme mechanisms and metabolic pathways.
Industrial Applications: Utilized in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of diethyl(acetylamino)(octyl)propanedioate involves its reactivity as a nucleophile. The enolate ion formed from the compound can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity is exploited in various synthetic transformations to create complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler derivative of malonic acid without the acetylamino group.
Ethyl acetoacetate: Contains a similar ester functionality but with a different backbone structure.
Diethyl oxalate: Another ester derivative with a different central structure.
Uniqueness
Diethyl(acetylamino)(octyl)propanedioate is unique due to the presence of the acetylamino group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including alkylation and decarboxylation, sets it apart from other similar compounds .
Properties
CAS No. |
5440-55-1 |
---|---|
Molecular Formula |
C17H31NO5 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-octylpropanedioate |
InChI |
InChI=1S/C17H31NO5/c1-5-8-9-10-11-12-13-17(18-14(4)19,15(20)22-6-2)16(21)23-7-3/h5-13H2,1-4H3,(H,18,19) |
InChI Key |
ZLHDLFXWXHVNOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
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